Ethyl benzo[b]thiophene-7-carboxylate chemical properties
Ethyl benzo[b]thiophene-7-carboxylate chemical properties
This guide provides an in-depth technical analysis of Ethyl benzo[b]thiophene-7-carboxylate , a specialized heterocyclic intermediate. It is designed for researchers requiring actionable data on synthesis, reactivity, and medicinal chemistry applications.
Executive Summary
Ethyl benzo[b]thiophene-7-carboxylate (CAS: Analogous to Methyl ester 110449-94-0; Acid 10134-98-2) represents a strategic scaffold in medicinal chemistry. Unlike the more common 2- or 3-substituted isomers, the 7-substituted variant offers a unique vector for extending molecular interactions into specific binding pockets (e.g., "back-pocket" regions in kinase inhibitors) without disrupting the core aromatic pi-stacking interactions of the benzothiophene system. This guide details the physicochemical profile, synthetic pathways, and reactivity patterns necessary for utilizing this compound in drug discovery.
Chemical Identity & Physical Properties[1]
The 7-position of the benzo[b]thiophene ring is located on the benzene ring, adjacent to the sulfur atom. This proximity creates unique electronic and steric environments compared to the distal 4, 5, or 6 positions.
| Property | Data / Estimate | Note |
| IUPAC Name | Ethyl 1-benzothiophene-7-carboxylate | |
| Molecular Formula | C₁₁H₁₀O₂S | |
| Molecular Weight | 206.26 g/mol | |
| Core Structure | Benzo[b]thiophene fused ring | 7-position is ortho to Sulfur |
| Predicted LogP | 3.8 – 4.2 | Highly lipophilic |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, DCM, Ethyl Acetate, Chloroform | Insoluble in water |
| Melting Point | 65–70 °C (Estimated) | Based on methyl ester analog |
Structural Numbering
Correct numbering is critical for regioselective functionalization.
-
Position 2, 3: Thiophene ring carbons (C2 is most acidic)
-
Position 4, 5, 6, 7: Benzene ring carbons (C7 is adjacent to S)
Synthetic Pathways[1][2][3][4][5][6][7][8][9]
Accessing the 7-isomer requires specific strategies, as direct electrophilic substitution of benzo[b]thiophene typically occurs at C3, and lithiation occurs at C2.
Pathway A: De Novo Ring Construction (Recommended)
The most robust method involves constructing the thiophene ring onto a pre-functionalized benzene precursor.
Retrosynthesis:
Ethyl benzo[b]thiophene-7-carboxylate
Protocol Logic:
-
Starting Material: 3-Bromobenzoic acid or 2-fluoro-3-trifluoromethylbenzoic acid derivatives.
-
Thiolation: Introduction of the sulfur atom ortho to the existing carboxylate (or its precursor) via nucleophilic aromatic substitution (
) or copper-catalyzed coupling. -
Cyclization: Reaction with a 2-carbon synthon (e.g., chloroacetaldehyde or ethyl bromoacetate) followed by condensation.
Pathway B: Functionalization of 7-Bromobenzo[b]thiophene
If 7-bromobenzo[b]thiophene is available, a metal-halogen exchange is the most direct route.
Step-by-Step Workflow:
-
Protection: Ensure C2/C3 are not sensitive, or exploit the higher reactivity of the C-Br bond.
-
Lithiation: Treat with
-BuLi at -78°C in THF. The bromine at C7 undergoes Lithium-Halogen exchange.-
Note: Direct deprotonation at C2 is a competing reaction. If C2 is unsubstituted, it may be necessary to use 2 equivalents of base or block C2.
-
-
Carboxylation: Quench the lithiated species with ethyl chloroformate (to get the ester directly) or
(to get the acid, followed by esterification).
Caption: Comparative synthetic routes. Pathway A is preferred for large-scale preparation; Pathway B is suitable for late-stage diversification.
Chemical Reactivity & Functionalization[4][6][7][10][11]
Ester Reactivity (C7)
The ethyl ester at C7 behaves as a typical aromatic ester but is sterically influenced by the sulfur atom (peri-interaction).
-
Hydrolysis: Saponification with LiOH/THF/Water yields the free acid (Benzo[b]thiophene-7-carboxylic acid).
-
Reduction:
reduction yields (Benzo[b]thiophen-7-yl)methanol. -
Amidation: Direct aminolysis is slow; conversion to the acid chloride (SOCl₂) followed by amine addition is preferred.
Electrophilic Aromatic Substitution (EAS)
The benzo[b]thiophene core is electron-rich.
-
C3 Position: The most reactive site for EAS (Bromination, Nitration, Friedel-Crafts).
-
Implication: If you nitrate Ethyl benzo[b]thiophene-7-carboxylate, the nitro group will predominantly enter at C3 .
-
-
C2 Position: Less reactive to EAS than C3, but highly reactive to Lithiation (deprotonation).
Oxidation (S-Oxidation)
Treatment with mCPBA or
-
Medicinal Utility:[1][4][5][6][7] The 1,1-dioxide is a non-aromatic, electron-deficient diene, often used to lower LogP or act as a Michael acceptor.
Medicinal Chemistry Applications
The 7-carboxylate moiety serves as a critical "anchor" point in drug design.
Bioisosterism & Scaffold Hopping
-
Indole Replacement: Benzo[b]thiophene is a classic bioisostere for indole (found in tryptophan). The 7-ester mimics the 7-substitution pattern seen in some kinase inhibitors, providing a different electrostatic potential map due to the sulfur atom's lipophilicity.
-
Lipophilicity Tuning: The sulfur atom increases LogP relative to indole or benzofuran. This is useful for improving blood-brain barrier (BBB) permeability.
Structure-Activity Relationship (SAR) Logic
-
Vector 1 (C7 Ester): Points into solvent-exposed regions or specific hydrophilic pockets (e.g., interacting with Lysine/Arginine residues).
-
Vector 2 (C2/C3): The "Rod" of the molecule. Substitution here (Aryl, Heteroaryl) extends the scaffold into deep hydrophobic pockets.
-
Vector 3 (C4-C6): Used to fine-tune metabolic stability (blocking P450 sites).
Caption: SAR vectors for the benzo[b]thiophene-7-carboxylate scaffold.
Experimental Protocol: Esterification of 7-Carboxylic Acid
Objective: Synthesis of Ethyl benzo[b]thiophene-7-carboxylate from the acid precursor.
Reagents:
-
Benzo[b]thiophene-7-carboxylic acid (1.0 equiv)
-
Ethanol (anhydrous, excess)
-
Sulfuric Acid (
, catalytic) or Thionyl Chloride ( )
Procedure (Acid Chloride Method - Preferred for Yield):
-
Activation: In a dry round-bottom flask under
, suspend Benzo[b]thiophene-7-carboxylic acid (1.0 g, 5.6 mmol) in anhydrous DCM (10 mL). -
Chlorination: Add catalytic DMF (2 drops) followed by slow addition of Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv). Stir at RT until gas evolution ceases (approx 2h).
-
Evaporation: Concentrate in vacuo to remove excess chlorinating agent. The residue is the crude acid chloride.
-
Esterification: Redissolve residue in anhydrous DCM (10 mL). Add absolute Ethanol (5.0 equiv) and Triethylamine (1.5 equiv) at 0°C.
-
Workup: Stir at RT for 4h. Quench with water. Extract with DCM.[8] Wash organic layer with Sat.
and Brine.[8] -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Validation:
-
TLC:
of ester will be significantly higher than the acid (check in 20% EtOAc/Hexane). -
1H NMR: Look for the diagnostic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), plus the downfield aromatic signals of the 7-substituted ring.
Safety & Handling
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Esters and thiophenes can cause contact dermatitis. | Wear nitrile gloves and safety goggles. |
| Sensitizer | Benzo[b]thiophenes may cause allergic reactions in sensitive individuals. | Handle in a fume hood. |
| Stench | Thiophene derivatives often have a characteristic sulfurous odor. | Use bleach (sodium hypochlorite) to neutralize glassware. |
References
-
ChemicalBook. (2022).[9][5] Synthesis of Benzothiophene. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Retrieved from
-
BOC Sciences. Benzo[b]thiophene-7-carboxylic acid (CAS 10134-98-2).[] Retrieved from
-
American Chemical Society (ACS). (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [J. Org.[2] Chem.]([Link])
-
ResearchGate. Efforts to functionalize benzothiophene (BT) at its 7-position. Retrieved from
Sources
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- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
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